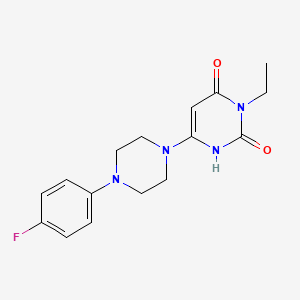

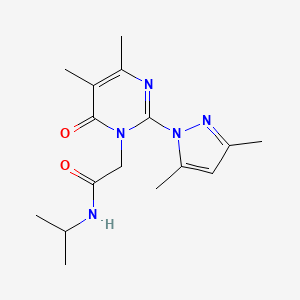

![molecular formula C22H22N2O4S B2447632 4-[3-Allyl-5-(4-ethoxy-benzyl)-4-oxo-thiazolidin-2-ylideneamino]-benzoic acid CAS No. 306321-42-6](/img/structure/B2447632.png)

4-[3-Allyl-5-(4-ethoxy-benzyl)-4-oxo-thiazolidin-2-ylideneamino]-benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a complex organic molecule with several functional groups. It contains a thiazolidine ring, which is a heterocyclic compound containing both sulfur and nitrogen. The compound also has an allyl group, a benzyl group, and a carboxylic acid group .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the thiazolidine ring, the introduction of the allyl and benzyl groups, and the formation of the carboxylic acid group . The exact methods would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazolidine ring, the allyl group, the benzyl group, and the carboxylic acid group would all contribute to the overall structure .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. For example, the allyl group could undergo reactions with electrophiles, the carboxylic acid group could react with bases, and the thiazolidine ring could undergo ring-opening reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and its reactivity with other chemicals .Aplicaciones Científicas De Investigación

Molecular Structure and Crystal Properties

The compound 4-[3-Allyl-5-(4-ethoxy-benzyl)-4-oxo-thiazolidin-2-ylideneamino]-benzoic acid demonstrates interesting structural characteristics. It exhibits a planar 5-benzylidene-thiazolidine moiety, to which the 4-aminobenzoic acid fragment is attached at an angle. In the crystal form, the benzoic acid molecules are arranged in layers, which are built from inversion dimers held together by hydrogen bonds and π–π stacking interactions. These structural features might be significant for the compound's reactivity and interaction with other molecules (Kosma, Selzer, & Mereiter, 2012).

Synthesis and Chemical Reactivity

The compound falls within the category of thiazolidine derivatives, which are synthesized using various methods, including microwave-assisted synthesis. These methods often involve cyclocondensation reactions and have been utilized to create a diverse range of compounds, indicating the versatility of thiazolidine derivatives in chemical synthesis (Zidar, Kladnik, & Kikelj, 2009).

Biological Activities and Applications

Antibacterial and Antifungal Activities

The thiazolidine derivatives, including the compound , have been evaluated for their antibacterial and antifungal activities. Some derivatives have shown activities comparable to commercial fungicides. This implies potential application in developing new antimicrobial agents (Siddiqui, Singh, Singh, & Singh, 2003).

Antidiabetic Activities

Some thiazolidine derivatives have shown substantial hypoglycemic and hypolipidemic activities in diabetic mice models. This indicates a potential avenue for the development of new antidiabetic agents (Sohda et al., 1982).

Anti-inflammatory and Antimicrobial Properties

Some derivatives of thiazolidine have been synthesized and evaluated for anti-inflammatory activity and antimicrobial properties. These compounds showed promising results in vivo for anti-inflammatory activities and displayed antibacterial and antifungal properties in vitro (Shelke et al., 2012).

Enzyme Inhibition and Apoptosis Induction

The compound and its analogs have been studied as potential substrate-specific ERK1/2 inhibitors. Adjustments in the structure, such as shifting ethoxy substitution, have been found to enhance functional activities like inhibiting cell proliferation and inducing apoptosis, indicating potential for cancer therapy (Li et al., 2009).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-[[5-[(4-ethoxyphenyl)methyl]-4-oxo-3-prop-2-enyl-1,3-thiazolidin-2-ylidene]amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O4S/c1-3-13-24-20(25)19(14-15-5-11-18(12-6-15)28-4-2)29-22(24)23-17-9-7-16(8-10-17)21(26)27/h3,5-12,19H,1,4,13-14H2,2H3,(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PALDENOMWCZACN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC2C(=O)N(C(=NC3=CC=C(C=C3)C(=O)O)S2)CC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-methyl-3-(4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carbonyl)pyridin-2(1H)-one](/img/structure/B2447550.png)

![2-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2447557.png)

![N-(4-methoxybenzyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2447558.png)

![1-[(4-Carbamoylphenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid](/img/structure/B2447560.png)

![(Z)-methyl 2-(6-chloro-2-((4-(morpholinosulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2447568.png)

![2-[(4-Methoxybenzyl)amino]-5-nitrobenzonitrile](/img/structure/B2447570.png)